molecular formula C4H12BrN B1228398 tert-Butylamine hydrobromide CAS No. 60469-70-7

tert-Butylamine hydrobromide

Cat. No. B1228398
CAS RN: 60469-70-7
M. Wt: 154.05 g/mol
InChI Key: CQKAPARXKPTKBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butylamine derivatives, such as N-tert-butanesulfinyl imines, showcases their versatility as intermediates in the asymmetric synthesis of amines. These compounds are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting a method that leverages tert-butylamine's reactivity for producing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The study of tert-Butylamine's reaction with OH radicals in the atmosphere provided insights into its molecular interactions and reaction pathways. This research indicates the hydrogen abstraction from the amino group, leading to the formation of tert-butylnitramine and acetone, among other products, which sheds light on tert-Butylamine's atmospheric degradation mechanism and its molecular reactivity patterns (Tan et al., 2018).

Chemical Reactions and Properties

Research on the water-tert-Butylamine system under high pressure has revealed structurally distinct semi-clathrates, illustrating an example of hydrophobic hydration. This finding not only enhances understanding of tert-Butylamine's chemical behavior under extreme conditions but also opens avenues for its application in hydrogen storage technologies (Granero-García, Falenty, & Fabbiani, 2017).

Physical Properties Analysis

The synthesis of tert-butyl aminocarbonate introduces a new compound category that can rapidly acylate amines in various solutions, highlighting the potential of tert-Butylamine derivatives in synthetic chemistry. This compound's ability to act as an efficient acylating agent demonstrates the unique physical and reactive properties of tert-Butylamine derivatives (Harris & Wilson, 1983).

Chemical Properties Analysis

The preparation of 15N-labeled tert-butylamine showcases its utility in organic synthesis and spectroscopy, illustrating the compound's versatility and the importance of its chemical properties in facilitating a deeper understanding of molecular interactions and chemical reactions through NMR spectroscopy and other analytical techniques (Talaty et al., 2002).

Scientific Research Applications

1. Removal of surfactant and capping agent from Pd nanocubes

  • Application Summary : Tert-butylamine is used in the synthesis of shape-controlled nanoparticles of precious metals. It is used to clean the surface of palladium nanocubes synthesized using poly (vinylpyrrolidone) and potassium bromide .
  • Methods of Application : The method involves treating the nanoparticle surface with tert-butylamine. This treatment provides a clean surface free of PVP and Br− .
  • Results : The cleanliness of the surface is confirmed by voltammograms and ORR activities in 0.1 M HClO4. It is concluded that tert-butylamine can be an effective solvent for the removal of PVP and a reagent for Br− ions because of its ability to form a quaternary ammonium salt .

2. Electroless Nickel Plating

  • Application Summary : Tert-butylamine borane is used as a reductant in electroless nickel plating for improved etch resistance in the electrolyte .
  • Methods of Application : The influence of the electroless plating conditions, using TBAB as a reducing agent on the composition, surface morphology, high-temperature stability, and etch resistance in the electrolyte of the coatings, was investigated .
  • Results : Under optimal bath conditions, the Ni–B electroless plating layer exhibited superior etch resistance in the electrolyte as well as improved stability at high temperature than the Ni–B electroless plating layer prepared using dimethylamine borane .

3. Dehydrogenation of tert-Butylamine Borane

  • Application Summary : Tert-butylamine borane (TBAB) is a substituted amine borane having ∼6 wt % gravimetric storage. It has some distinct applications such as a reducing agent for the restoration of artwork .
  • Methods of Application : Metal-catalyzed dehydrogenation is the most prominent route for dehydrogenation of TBAB .
  • Results : The results of this application were not specified in the source .

Safety And Hazards

Tert-Butylamine is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Tert-Butylamine hydrobromide has potential applications in altering perovskite structures to promote material solubility and device stability . It is commonly used to make these structures less sensitive to moisture compared to 3D methylammonium-based perovskites .

Relevant Papers One of the relevant papers discusses the ionic liquid facilitated dehydrogenation of tert-Butylamine borane at 90 and 105 °C . Another paper presents a catalytic protocol for mild O t Bu deprotection using two commercial reagents .

properties

IUPAC Name

2-methylpropan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAPARXKPTKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-64-9 (Parent)
Record name tert-Butylamine hydrobromide
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DSSTOX Substance ID

DTXSID60209214
Record name tert-Butylamine hydrobromide
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Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

tert-Butylamine hydrobromide

CAS RN

60469-70-7
Record name 2-Propanamine, 2-methyl-, hydrobromide
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Record name tert-Butylamine hydrobromide
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Record name 60469-70-7
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Record name tert-Butylamine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
GT Katvalyan, NA Semenova, EA Mistryukov - Bulletin of the Academy of …, 1976 - Springer
… After 2 h the tert-butylamine hydrobromide was filtered, the filtrate was extracted with a slight excess of dilute HC1 solution, and the aqueous extract was evaporated in vacuo. After …
Number of citations: 3 link.springer.com
DM Kalendra, BR Sickles - The Journal of organic chemistry, 2003 - ACS Publications
… Equation 1 stoichiometry is A + 2B → C + D for (A) α-bromopropiophenone, (B) tert-butylamine, (C) tert-butylaminopropiophenone, and (D) tert-butylamine hydrobromide. The integrated …
Number of citations: 29 pubs.acs.org
HE Baumgarten, NCR Chiang, VJ Elia… - The Journal of Organic …, 1985 - ACS Publications
… After the mixture had been stirred for 12 h at 25 C, the tert-butylamine hydrobromide was filtered off, and the solvent was removed. The NMR spectrum of the crude product indicated it to …
Number of citations: 10 pubs.acs.org
GG Pegg, MN Sillence, MJ Sleeman… - Journal of Labelled …, 1991 - Wiley Online Library
Oxidation of clenbuterol 1a with pyridinium chlorochromate yielded 4‐amino‐3,5‐dichloro‐α‐tert‐butylaminoacetophenone 5. Tritiated clenbuterol 1b was produced by reduction of 5 …
RM Ottenbrite, PV Alston - The Journal of Organic Chemistry, 1974 - ACS Publications
… the tert-butylamine hydrobromide which precipitated and the filtrate was evaporated to dryness. The residue was dissolved in methanol and neutralized with sodium carbonate. The …
Number of citations: 18 pubs.acs.org
GT Katvalyan, NA Semenova, AS Shashkov… - Bulletin of the Academy …, 1976 - Springer
… of tert-butylamine (42 ml in 60 ml of ether) was gradually added 30 g of 95% 3-bromo-2-butanone, and the mixture was let stand overnight at 20 The tert-butylamine hydrobromide was …
Number of citations: 3 link.springer.com
NB Mehta, DL Musso - Journal of pharmaceutical sciences, 1986 - Wiley Online Library
… The tert-butylamine hydrobromide was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was dissolved in ether and acidified with ethereal …
Number of citations: 8 onlinelibrary.wiley.com
A Padwa, D Dean, T Oine - Journal of the American Chemical …, 1975 - ACS Publications
… At the end of this time, 3 ml of anhydrous ether was added and the precipitated tertbutylamine hydrobromide salt was removed by filtration. The solvent was removed under reduced …
Number of citations: 48 pubs.acs.org
GT Katvalyan, ÉA Mistryukov - Bulletin of the Academy of Sciences of the …, 1976 - Springer
… mole) in 50 ml of CH3CN was added gradually 32 g of 1-bromo-3,3-dimethyl-2-butanone (0.18 mole) and the mixture was left overnight, The precipitated tert-butylamine hydrobromide …
Number of citations: 3 link.springer.com
HK Leung, SB Kulkarni, MC Eagen… - The Journal of Organic …, 1977 - ACS Publications
… The tertbutylamine hydrobromide thus produced was removed by filtration. The filtrate was subjected to rotary evaporation at reduced pressure to leave an oil which was taken up in ca. …
Number of citations: 7 pubs.acs.org

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